molecular formula C7H16N2OS B4354456 1-(2-Hydroxyethyl)-3-isobutylthiourea

1-(2-Hydroxyethyl)-3-isobutylthiourea

Cat. No.: B4354456
M. Wt: 176.28 g/mol
InChI Key: MVLKQOMVRZFOTL-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-isobutylthiourea is a thiourea derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) at the N1 position and an isobutyl group (-CH₂CH(CH₃)₂) at the N3 position. Thioureas are known for their diverse applications, including biological activity, coordination chemistry, and use in industrial processes . The hydroxyethyl group likely enhances solubility in polar solvents, while the isobutyl substituent may contribute to steric effects and hydrophobic interactions .

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2OS/c1-6(2)5-9-7(11)8-3-4-10/h6,10H,3-5H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKQOMVRZFOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxyethyl)-N’-isobutylthiourea can be synthesized through the reaction of isobutylamine with 2-hydroxyethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

Isobutylamine+2-hydroxyethyl isothiocyanateN-(2-hydroxyethyl)-N’-isobutylthiourea\text{Isobutylamine} + \text{2-hydroxyethyl isothiocyanate} \rightarrow \text{1-(2-Hydroxyethyl)-3-isobutylthiourea} Isobutylamine+2-hydroxyethyl isothiocyanate→N-(2-hydroxyethyl)-N’-isobutylthiourea

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxyethyl)-N’-isobutylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N’-isobutylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(2-hydroxyethyl)-N’-isobutylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N’-isobutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Table 1: Key Properties of Comparable Thiourea Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (N1/N3) Key Characteristics Reference
1-(2-Hydroxyethyl)-3-phenylthiourea C₉H₁₂N₂OS 196.26 -CH₂CH₂OH / -C₆H₅ White crystalline solid; stable at room temperature; potential hydrogen bonding
1-Methyl-3-isobutylthiourea C₆H₁₄N₂S 146.25 -CH₃ / -CH₂CH(CH₃)₂ Industrial use; limited polarity; higher volatility compared to hydroxyethyl analogs
1-(2-Aminoethyl)-3-phenylthiourea C₉H₁₃N₃S 195.29 -CH₂CH₂NH₂ / -C₆H₅ Structural data via X-ray crystallography; planar thiourea core
1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea C₁₈H₂₄N₂OS 316.46 Cyclobutyl-acetyl / -C₆H₅ Exhibits bioactivity; stabilized by cyclobutane ring

Structural and Functional Differences

  • Hydroxyethyl vs. Phenyl Groups: The hydroxyethyl group in 1-(2-Hydroxyethyl)-3-phenylthiourea enhances hydrophilicity and hydrogen-bonding capacity compared to the purely hydrophobic phenyl group in 1-(2-Aminoethyl)-3-phenylthiourea . This difference impacts solubility and reactivity in aqueous environments.
  • Isobutyl vs. Methyl Groups: 1-Methyl-3-isobutylthiourea lacks the polar hydroxyethyl group, resulting in lower solubility in water but higher compatibility with nonpolar solvents.
  • Cyclobutane-Containing Derivatives :
    Thioureas with cyclobutane rings, such as 1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, demonstrate enhanced structural rigidity and bioactivity due to the constrained geometry of the cyclobutane moiety .

Stability and Degradation

  • Thermal and Oxidative Stability :
    Hydroxyethyl-substituted compounds, like 1-(2-Hydroxyethyl)pyrrolidone blends, degrade under thermal and oxidative conditions, producing secondary amines (e.g., pyrrolidine) and carboxylic acids . While direct data on 1-(2-Hydroxyethyl)-3-isobutylthiourea are unavailable, its hydroxyethyl group may similarly render it prone to degradation at elevated temperatures or in oxidative environments.

  • Comparison with Phenyl Derivatives : Phenyl-substituted thioureas (e.g., 1-(2-Hydroxyethyl)-3-phenylthiourea) exhibit greater aromatic stability but may form toxic degradation products like NPYR (N-nitrosopyrrolidine) under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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